3,5-Dimethylcyclohex-2-en-1-ol
Description
Structure
3D Structure
Properties
CAS No. |
54497-32-4 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
3,5-dimethylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C8H14O/c1-6-3-7(2)5-8(9)4-6/h4,7-9H,3,5H2,1-2H3 |
InChI Key |
DJYRWBAIPZTBAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C=C(C1)C)O |
Origin of Product |
United States |
Comprehensive Stereochemical Analysis and Conformational Studies
Determination of Absolute and Relative Stereochemistry
3,5-Dimethylcyclohex-2-en-1-ol has two stereocenters at positions C1 and C5, leading to the existence of four possible stereoisomers: (1R,5R), (1S,5S), (1R,5S), and (1S,5R). These stereoisomers consist of two pairs of enantiomers. The relationship between the substituents at C1 (hydroxyl group) and C5 (methyl group) defines the relative stereochemistry, described as cis or trans.
Cis Isomers : The hydroxyl group at C1 and the methyl group at C5 are on the same side of the ring. This corresponds to the (1R,5S) and (1S,5R) configurations.
Trans Isomers : The hydroxyl group at C1 and the methyl group at C5 are on opposite sides of the ring. This corresponds to the (1R,5R) and (1S,5S) configurations.
Spectroscopic techniques are fundamental in distinguishing between the diastereomers (cis and trans) of this compound. While enantiomers are spectroscopically identical in achiral media, their diastereomeric counterparts exhibit distinct spectral properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for assigning relative stereochemistry. The chemical shifts (δ) and coupling constants (J) of the protons and carbons are highly sensitive to their spatial orientation (axial or equatorial).
¹H NMR: The proton at C1 (the carbinol proton) is particularly diagnostic. In the trans isomer, where the hydroxyl group and the C5-methyl group are on opposite faces, the C1-proton typically exhibits a different coupling constant with adjacent protons compared to the cis isomer. The width and multiplicity of this signal can help determine its pseudo-axial or pseudo-equatorial position, which in turn defines the relative stereochemistry.
¹³C NMR: The chemical shifts of the ring carbons are also affected by the stereochemistry. Carbons involved in sterically crowded environments, such as those experiencing 1,3-diaxial interactions, are typically shielded and appear at a higher field (lower ppm value) in the ¹³C NMR spectrum.
Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the hydroxyl group. The O-H stretching frequency can be influenced by intramolecular hydrogen bonding, which may differ between the cis and trans isomers depending on their preferred conformations.
Below is a representative table illustrating the expected differences in NMR data for the diastereomers based on general spectroscopic principles.
| Diastereomer | Expected ¹H NMR (C1-H) Characteristics | Expected ¹³C NMR (Ring Carbons) Characteristics |
| cis | Signal may be a narrow multiplet, indicative of a pseudo-equatorial proton with smaller coupling constants. | Carbon signals may show evidence of steric shielding due to the proximity of the substituents on the same face of the ring. |
| trans | Signal may be a broad multiplet with larger coupling constants, indicative of a pseudo-axial proton. | Carbon chemical shifts will reflect a conformation that minimizes steric interactions between the opposing substituents. |
Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is a primary method for assessing the enantiomeric purity of chiral compounds like this compound. While enantiomers have identical physical properties like boiling point and NMR spectra in achiral environments, they interact differently with plane-polarized light.
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. youtube.com An enantiomerically pure sample will produce a CD spectrum, whereas a racemic mixture (a 50:50 mix of enantiomers) will be CD-silent. The intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample. By creating a calibration curve with samples of known enantiomeric excess, the ee of an unknown sample can be accurately determined. nih.gov This technique is rapid and requires minimal sample, making it suitable for high-throughput screening of asymmetric reactions. nih.govnih.gov
Mechanistic Insights into Stereocontrol in Cyclohexenol (B1201834) Synthesis
The stereochemical outcome of the synthesis of this compound, typically via the reduction of its precursor 3,5-dimethylcyclohex-2-en-1-one, is governed by a delicate interplay of steric and electronic factors.
The formation of either the cis or trans diastereomer depends on the trajectory of the nucleophilic attack (e.g., by a hydride reagent) on the carbonyl carbon of the cyclohexenone precursor.
Axial vs. Equatorial Attack: The hydride can approach the carbonyl from the axial or equatorial face of the ring's most stable conformation.
Steric Hindrance: Bulky reducing agents (e.g., Lithium tri-sec-butylborohydride, L-Selectride®) are highly sensitive to steric hindrance and will preferentially attack from the less hindered face of the molecule. This often leads to the formation of the thermodynamically less stable alcohol isomer.
Torsional Strain (Felkin-Anh Model): Smaller, unhindered nucleophiles (e.g., Sodium borohydride) are more influenced by torsional strain. According to the Felkin-Anh model, the transition state that minimizes eclipsing interactions with adjacent bonds is favored. acs.org
Allylic Strain (A¹,³ Strain): The most significant factor in this system is likely allylic strain, which is the steric interaction between a substituent on the double bond (the C3-methyl group) and a substituent on the adjacent allylic sp³ carbon (the C5-methyl group). wikipedia.orgslideshare.net To minimize this strain, the ring will adopt a conformation that places the C5-methyl group in a position that avoids steric clash with the C3-methyl group. This conformational preference dictates which face of the carbonyl is more accessible to the incoming nucleophile. nih.gov
The diastereoselectivity of the reduction is determined by the relative energy of the competing transition states leading to the cis and trans products. The cyclohexene (B86901) ring in the transition state is best described as a half-chair or twist-boat conformation.
The key interaction that controls the facial selectivity of the nucleophilic attack is the A¹,³ strain between the C3-methyl group and the substituents at C5. The molecule will adopt a transition state conformation that minimizes this strain. For instance, the ring may prefer a conformation where the C5-methyl group is pseudo-axial to avoid interacting with the C3-methyl group. This orientation then exposes one face of the carbonyl to the reducing agent, leading to the preferential formation of one diastereomer. The choice of a bulky or small reducing agent can influence which transition state is lower in energy, thus controlling the stereochemical outcome. acs.org
Conformational Preferences and Dynamics of the Dimethylcyclohexenol Ring System
Unlike cyclohexane (B81311), which adopts a chair conformation, the cyclohexene ring in this compound is constrained by the sp²-hybridized carbons of the double bond. This results in a preferred half-chair conformation. In this conformation, four of the carbon atoms (C1, C4, C5, C6) are roughly in a plane, while C2 and C3 are puckered out of this plane.
The substituents on the sp³ carbons (C1, C4, C5, C6) can occupy pseudo-axial or pseudo-equatorial positions. libretexts.org These two conformations can interconvert via a "ring flip," where pseudo-axial groups become pseudo-equatorial and vice-versa. masterorganicchemistry.com
The conformational equilibrium is dominated by the energetic penalty of placing bulky substituents in the more sterically hindered pseudo-axial positions. libretexts.org
1,3-Diaxial Interactions: Similar to cyclohexane, severe steric strain occurs between pseudo-axial substituents on the same face of the ring.
Allylic Strain: As discussed previously, the A¹,³ strain between the C3-methyl group and the C5-methyl group is a major determining factor in the ring's preferred conformation. The conformation that minimizes this interaction will be significantly favored. youtube.com
For this compound, the most stable conformation will be the one that places the maximum number of larger substituents (the two methyl groups and the hydroxyl group) in the less sterically demanding pseudo-equatorial positions, while also minimizing allylic strain. The relative stability of the cis and trans isomers is therefore a direct consequence of which isomer can more effectively adopt a low-energy conformation that minimizes these combined steric pressures. libretexts.org
Influence of Substituents on Ring Conformation and Hydroxyl Group Orientation
The cyclohexene ring, a fundamental motif in organic chemistry, typically adopts a half-chair conformation to alleviate torsional strain. However, the introduction of substituents, as in the case of this compound, significantly influences the conformational preferences of the ring and the spatial orientation of the attached groups. The stability of the various possible conformations is primarily governed by the minimization of steric interactions, a principle well-documented in the study of substituted cyclohexanes.
In any substituted cyclohexane, bulky groups generally favor the equatorial position to avoid destabilizing 1,3-diaxial interactions. This steric strain arises from the close proximity of an axial substituent to the axial hydrogens on the same side of the ring. While the cyclohexene ring in this compound is not a perfect chair, similar principles of steric avoidance are at play.
The conformational equilibrium of this compound is a dynamic interplay between conformations that place the 3-methyl, 5-methyl, and 1-hydroxyl groups in either pseudo-axial or pseudo-equatorial positions. The relative energies of these conformers are dictated by the magnitude of the steric strain associated with each substituent. A critical factor in this analysis is the concept of allylic strain , also known as A^(1,3) strain, which arises from the interaction between a substituent at the allylic position (C1) and a substituent on the double bond (C3). This strain can significantly influence the preferred orientation of the hydroxyl group.
To quantify the steric demands of various substituents, "A-values" are often employed, representing the energy difference between the axial and equatorial conformations for a monosubstituted cyclohexane. While direct A-values for a cyclohexene system may differ, the general trend of increasing steric bulk correlating with a stronger preference for the equatorial position holds true.
| Substituent | A-value (kcal/mol) in Cyclohexane | General Steric Demand |
| -OH | 0.5 - 1.0 | Moderate |
| -CH₃ | 1.7 | Significant |
This table provides a general indication of the steric bulk of the substituents present in this compound based on their A-values in a cyclohexane system.
The presence of the double bond in the cyclohexene ring alters the geometry from a perfect chair to a half-chair or sofa conformation. This flattened structure can modify the nature and magnitude of the steric interactions compared to a saturated cyclohexane ring. The conformational analysis of this compound, therefore, requires careful consideration of both the 1,3-diaxial-like interactions and the allylic strain involving the substituents at C1, C3, and C5.
Intermolecular Interactions and their Role in Conformational Equilibrium
Beyond the intramolecular steric factors, the conformational equilibrium of this compound can be significantly influenced by intermolecular interactions, most notably hydrogen bonding. The hydroxyl group of the molecule can act as both a hydrogen bond donor and acceptor, leading to the formation of dimers and higher-order aggregates, particularly in the liquid phase or in concentrated solutions.
The formation of intermolecular hydrogen bonds can stabilize certain conformations over others. For instance, if a particular conformation allows for more favorable hydrogen bonding interactions with neighboring molecules, its population in the equilibrium mixture will increase. The strength and geometry of these hydrogen bonds are dependent on the orientation of the hydroxyl group. A pseudo-equatorial hydroxyl group is generally more sterically accessible for intermolecular hydrogen bonding compared to a pseudo-axial one.
The equilibrium between different conformers can be represented as:
Conformer A ⇌ Conformer B
The position of this equilibrium is not static and can be influenced by the solvent environment. In protic, hydrogen-bonding solvents, the solvent molecules can compete with the solute molecules for hydrogen bonding, potentially altering the conformational preferences observed in non-polar solvents.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for probing the conformational equilibrium of molecules like this compound. By analyzing chemical shifts and coupling constants, particularly of the protons on the ring and the hydroxyl proton, valuable information about the predominant conformation and the dynamics of the conformational interchange can be obtained.
| Interaction Type | Description | Influence on Conformation |
| Intramolecular Steric Strain | Repulsive forces between non-bonded atoms within the same molecule (e.g., 1,3-diaxial interactions, allylic strain). | Favors conformations that minimize these interactions, typically with larger groups in pseudo-equatorial positions. |
| Intermolecular Hydrogen Bonding | Attractive interaction between the hydroxyl group of one molecule and an electronegative atom (typically oxygen) of a neighboring molecule. | Can stabilize conformations where the hydroxyl group is more accessible for forming strong hydrogen bonds. |
This interactive table summarizes the key interactions that govern the conformational equilibrium of this compound.
Advanced Spectroscopic Characterization and Chromatographic Method Development
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C nuclei, along with their interactions, a complete and unambiguous assignment of the 3,5-Dimethylcyclohex-2-en-1-ol structure can be achieved.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons. For instance, the vinylic proton at C2 would appear in the downfield region (typically δ 5.0-6.0 ppm) due to the deshielding effect of the double bond. The proton attached to the carbon bearing the hydroxyl group (C1) would also be expected in a relatively downfield position (around δ 3.5-4.5 ppm). The methyl protons at C3 and C5 would produce characteristic signals, likely appearing as a singlet or a doublet depending on the neighboring protons.
The ¹³C NMR spectrum provides information about the carbon skeleton. The carbon atoms of the double bond (C2 and C3) would resonate at lower field strengths (δ 120-140 ppm). The carbon atom attached to the hydroxyl group (C1) would be found in the range of δ 60-80 ppm. The aliphatic carbons of the cyclohexane (B81311) ring and the methyl groups would appear at higher field strengths.
A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below. Actual experimental values may vary based on the solvent and other experimental conditions.
| Atom Number | ¹H Chemical Shift (ppm, Multiplicity) | ¹³C Chemical Shift (ppm) |
| 1 | ~4.0 (m) | ~68.0 |
| 2 | ~5.5 (d) | ~125.0 |
| 3 | - | ~135.0 |
| 4 | ~1.5-2.0 (m) | ~30.0 |
| 5 | ~1.0-1.5 (m) | ~35.0 |
| 6 | ~1.5-2.0 (m) | ~40.0 |
| C3-CH₃ | ~1.7 (s) | ~22.0 |
| C5-CH₃ | ~0.9 (d) | ~20.0 |
| OH | Variable | - |
This is a hypothetical representation of expected NMR data.
To definitively assign all proton and carbon signals and to elucidate the stereochemistry of this compound, a series of two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. Cross-peaks in the COSY spectrum would confirm the connectivity between adjacent protons, for example, between the proton at C1 and the neighboring protons at C2 and C6, and trace the spin systems throughout the cyclohexene (B86901) ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. Each cross-peak links a proton signal to the signal of the carbon it is attached to, allowing for the unambiguous assignment of carbon resonances based on their corresponding proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for identifying quaternary carbons (like C3) and for piecing together the molecular framework by observing long-range correlations, such as from the methyl protons to the carbons in the ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. Correlations in a NOESY spectrum indicate that protons are close to each other in space, which is invaluable for determining the relative stereochemistry of the substituents on the cyclohexene ring, such as the orientation of the hydroxyl and methyl groups.
Vibrational Spectroscopy for Functional Group Identification and Structural Insights
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
The FTIR spectrum of this compound would be characterized by several key absorption bands. A broad and strong absorption in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the sp² and sp³ hybridized carbons would appear just below and above 3000 cm⁻¹, respectively. The C=C double bond stretching vibration would give rise to a peak in the 1640-1680 cm⁻¹ region. Finally, the C-O stretching vibration would be observed in the fingerprint region, typically around 1050-1150 cm⁻¹.
For comparison, the FTIR spectrum of a closely related analog, 3,5-dimethylcyclohex-2-en-1-one, would show a strong absorption for the C=O stretch (around 1670 cm⁻¹) and lack the broad O-H stretch.
| Functional Group | Expected FTIR Absorption Range (cm⁻¹) |
| O-H (alcohol) | 3200-3600 (broad) |
| C-H (sp²) | 3010-3100 |
| C-H (sp³) | 2850-2960 |
| C=C | 1640-1680 |
| C-O | 1050-1150 |
This table presents expected characteristic FTIR absorption bands.
Raman spectroscopy provides complementary information to FTIR. While polar functional groups like the hydroxyl group give strong signals in FTIR, non-polar or symmetric bonds often produce strong signals in Raman spectra. For this compound, the C=C stretching vibration would be expected to show a strong Raman signal. The symmetric vibrations of the cyclohexane ring and the C-C backbone would also be Raman active. This technique is particularly useful for analyzing the skeletal vibrations of the molecule.
Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight (126.20 g/mol ). The fragmentation of the molecular ion would likely proceed through several characteristic pathways. A common fragmentation for alcohols is the loss of a water molecule (H₂O), which would result in a peak at m/z 108. Another likely fragmentation is the loss of a methyl group (CH₃), leading to a peak at m/z 111. Cleavage of the ring can also occur, leading to a variety of smaller fragment ions. The analysis of these fragmentation patterns can provide valuable confirmation of the proposed structure.
| Ion | m/z (expected) | Identity |
| [M]⁺ | 126 | Molecular Ion |
| [M - CH₃]⁺ | 111 | Loss of a methyl group |
| [M - H₂O]⁺ | 108 | Loss of water |
This table outlines plausible fragmentation pathways in the mass spectrum of this compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous identification of organic compounds. By providing a highly accurate mass measurement of the parent ion and its fragments, HRMS allows for the determination of the elemental composition, a critical step in distinguishing between compounds with the same nominal mass.
For this compound (C₈H₁₄O), the theoretical exact mass of the molecular ion [M]⁺ is 126.1045 g/mol . HRMS analysis provides an experimentally determined mass with a high degree of accuracy, typically within a few parts per million (ppm), confirming the elemental formula.
The fragmentation pattern observed in the mass spectrum provides further structural confirmation. The fragmentation of cyclic alcohols like this compound is influenced by the position of the double bond and the methyl groups. Common fragmentation pathways include the loss of a water molecule (H₂O), a methyl group (CH₃), and cleavage of the cyclohexene ring. The precise masses of these fragment ions, as determined by HRMS, are invaluable in piecing together the molecule's structure.
| Fragment Ion | Theoretical Exact Mass (g/mol) | Observed m/z (example) | Interpretation |
|---|---|---|---|
| [C₈H₁₄O]⁺ | 126.1045 | 126.1042 | Molecular Ion |
| [C₈H₁₂]⁺ | 108.0939 | 108.0936 | Loss of H₂O |
| [C₇H₁₁]⁺ | 95.0855 | 95.0852 | Loss of CH₃ and H₂O |
| [C₆H₉]⁺ | 81.0704 | 81.0701 | Ring Cleavage Fragments |
Advanced Ionization Techniques in Characterization
The choice of ionization technique in mass spectrometry can significantly impact the quality of the data obtained, particularly for complex molecules. While traditional Electron Ionization (EI) is widely used and provides reproducible fragmentation patterns for library matching, softer ionization techniques are often employed to preserve the molecular ion, which is crucial for HRMS analysis.
For terpene alcohols such as this compound, techniques like Chemical Ionization (CI) can be advantageous. CI uses a reagent gas (e.g., methane (B114726) or ammonia) to produce reagent ions that then ionize the analyte molecules through proton transfer or adduction. This results in less fragmentation and a more prominent molecular ion peak, simplifying spectral interpretation and enhancing the accuracy of molecular weight determination.
Atmospheric Pressure Chemical Ionization (APCI) is another powerful technique, particularly when coupled with liquid chromatography. APCI is suitable for semi-volatile compounds and can effectively ionize analytes like this compound, making it a valuable tool for LC-HRMS studies.
More recent advancements, such as Direct Analysis in Real Time (DART) and Desorption Electrospray Ionization (DESI) , are part of a class of ambient ionization methods that allow for the direct analysis of samples in their native state with minimal preparation. These techniques are particularly useful for rapid screening and can provide high-quality mass spectra for compounds on surfaces or in complex mixtures.
Chromatographic Separation and Purity Profiling
Chromatography is indispensable for the analysis of this compound, as it allows for the separation of different isomers and the assessment of purity. Both gas and liquid chromatography play critical roles in the comprehensive analysis of this compound.
Gas Chromatography (GC) for Volatile Dimethylcyclohexenols
Given its volatility, Gas Chromatography (GC) is an ideal method for the separation and quantification of this compound and its related isomers. The choice of the GC column's stationary phase is critical for achieving optimal separation.
For the analysis of terpene alcohols, mid-polarity columns, such as those with a stationary phase of polyethylene (B3416737) glycol (e.g., Carbowax type) or a phase containing a percentage of phenyl-methylpolysiloxane, are often employed. These columns provide a good balance of interactions to resolve structural isomers. The separation is based on the differential partitioning of the analytes between the stationary phase and the inert carrier gas (e.g., helium or hydrogen).
The temperature program of the GC oven is another key parameter that is optimized to achieve baseline separation of the components in a mixture. A typical temperature program would involve an initial hold at a lower temperature, followed by a controlled ramp to a higher temperature to elute the less volatile components.
| Parameter | Typical Value/Condition |
|---|---|
| GC Column | e.g., DB-Wax (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial 60 °C (hold 2 min), ramp at 5 °C/min to 220 °C (hold 5 min) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
When coupled with a Mass Spectrometer (GC-MS), the retention time from the GC provides an additional layer of identification, while the mass spectrum confirms the identity of the eluting compound.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation
This compound possesses chiral centers, meaning it can exist as enantiomers—non-superimposable mirror images. These enantiomers often exhibit different biological activities, making their separation and quantification crucial, particularly in pharmaceutical and flavor/fragrance applications. Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose.
The separation of enantiomers is achieved by using a chiral stationary phase (CSP). These stationary phases are designed to have specific three-dimensional structures that interact differently with each enantiomer, leading to different retention times. For cyclic alcohols, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) that have been functionalized with groups like phenylcarbamates, are often effective.
The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is carefully optimized to achieve the best separation (resolution) between the enantiomeric peaks. The choice of the modifier and its concentration can significantly influence the retention and selectivity.
| Parameter | Typical Value/Condition |
|---|---|
| Chiral Stationary Phase (CSP) | e.g., Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel |
| Column Dimensions | e.g., 250 mm x 4.6 mm ID, 5 µm particle size |
| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 210 nm) or a chiral detector |
The development of a robust chiral HPLC method is a meticulous process that involves screening different CSPs and mobile phase compositions to find the optimal conditions for the enantioseparation of this compound.
Computational Chemistry and Theoretical Modeling of 3,5 Dimethylcyclohex 2 En 1 Ol
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the fundamental electronic properties that govern the behavior of 3,5-dimethylcyclohex-2-en-1-ol.
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. stackexchange.com This is achieved through geometry optimization, an iterative process that calculates the molecule's energy and the forces on each atom, adjusting the atomic positions until a minimum energy conformation is found. researchgate.net For a flexible molecule like this compound, which has multiple stereoisomers and conformers (e.g., different chair and boat forms of the cyclohexene (B86901) ring, and different orientations of the hydroxyl and methyl groups), this process is crucial.
DFT methods are widely used for this purpose due to their balance of accuracy and computational efficiency. nih.gov Functionals such as B3LYP, often paired with basis sets like 6-31G(d,p) or larger ones like aug-cc-pVDZ for more accuracy, are commonly employed to model the electronic interactions and find the lowest energy state. researcher.lifenih.gov The optimization process yields key geometric parameters for the most stable conformer.
Table 1: Hypothetical Optimized Geometric Parameters for a Low-Energy Conformer of (1R,5S)-3,5-Dimethylcyclohex-2-en-1-ol calculated at the B3LYP/6-31G(d,p) level.
| Parameter | Atoms Involved | Calculated Value |
| Bond Lengths | ||
| C1-O1 | 1.42 Å | |
| C2=C3 | 1.34 Å | |
| C1-C2 | 1.51 Å | |
| C3-C4 | 1.50 Å | |
| Bond Angles | ||
| O1-C1-C2 | 110.5° | |
| C1-C2=C3 | 123.8° | |
| C2=C3-C4 | 122.5° | |
| Dihedral Angles | ||
| H-O1-C1-C2 | 178.2° | |
| C6-C1-C2-C3 | -18.5° |
DFT calculations are highly effective in predicting spectroscopic properties that are essential for structure elucidation. After a geometry optimization, a frequency calculation is typically performed to confirm that the structure is a true minimum (i.e., has no imaginary frequencies) and to predict its vibrational (infrared) spectrum.
Furthermore, the Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netnih.gov By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C), theoretical chemical shifts can be obtained. nih.gov This is particularly valuable for differentiating between the various stereoisomers of this compound, as the precise chemical shift of each proton and carbon is highly sensitive to its stereochemical environment. researchgate.net Comparing the calculated shifts for all possible isomers with experimental data is a powerful method for assigning the correct structure. ruc.dk
Table 2: Comparison of Hypothetical Calculated ¹H NMR Chemical Shifts (ppm) with Typical Experimental Ranges.
| Proton | Calculated (B3LYP/6-311+G(2d,p)) | Typical Experimental Range |
| H on C1 (CH-OH) | 4.15 | 3.5 - 4.5 |
| H on C2 (C=CH) | 5.60 | 5.5 - 6.0 |
| H on OH | 2.35 (monomer, gas phase) | 1.5 - 4.0 (variable) |
| H on C5 | 2.05 | 1.8 - 2.2 |
| CH₃ on C3 | 1.75 | 1.6 - 1.8 |
| CH₃ on C5 | 0.98 | 0.9 - 1.1 |
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
While quantum chemical methods are excellent for finding stationary points on the potential energy surface, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. mdpi.com For this compound, MD simulations can be used to explore its vast conformational space by simulating the motion of its atoms at a given temperature. nih.gov
This approach is particularly useful for understanding large-scale motions, such as the ring-flipping of the cyclohexene ring between different chair and boat conformations. nih.gov By running simulations for nanoseconds or longer, it is possible to map the conformational landscape and determine the relative populations of different conformers.
MD simulations are also invaluable for studying intermolecular interactions. By placing the this compound molecule in a simulation box filled with solvent molecules (e.g., water or chloroform), one can explicitly model solute-solvent interactions, such as hydrogen bonding between the hydroxyl group and the solvent. This provides a more realistic model of the molecule's behavior in solution. mdpi.com
Table 3: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of this compound in Water.
| Analyzed Property | Description | Finding |
| Conformational Dihedral | Torsional angle C1-C2-C3-C4 | Shows preference for pseudo-chair conformations with transitions to pseudo-boat states. |
| Radial Distribution Function | g(r) for O(hydroxyl)···H(water) | Sharp peak at ~1.8 Å, indicating strong hydrogen bonding. |
| Hydrogen Bond Lifetime | Average duration of a specific solute-solvent H-bond | ~2.5 picoseconds |
Computational Studies of Reaction Mechanisms and Transition States
Computational methods are essential for elucidating the detailed mechanisms of chemical reactions, providing information on reaction pathways, intermediate structures, and the transition states that connect them. nih.gov A common reaction for an allylic alcohol like this compound is oxidation to the corresponding α,β-unsaturated ketone, 3,5-dimethylcyclohex-2-en-1-one. nih.govmdpi.com
Table 4: Hypothetical Energetic Profile (Relative Energies in kcal/mol) for the Oxidation of this compound.
| Species | Calculation Level | Relative Energy (kcal/mol) |
| Reactant (Alcohol) + Oxidant | B3LYP/6-311+G(d,p) | 0.0 (Reference) |
| Transition State (TS) | B3LYP/6-311+G(d,p) | +22.5 |
| Product (Ketone) + Reduced Oxidant | B3LYP/6-311+G(d,p) | -35.8 |
When a reaction can produce multiple stereoisomers, computational chemistry can predict which isomer is likely to be the major product. The stereochemical outcome is determined by the relative energies of the different diastereomeric transition states leading to each product. nih.gov
For instance, if the oxidation of a specific stereoisomer of this compound could theoretically proceed via two different transition states (e.g., attack of the oxidant from two different faces), DFT can be used to calculate the activation energy for each pathway. The pathway with the lower activation energy will be faster and will therefore lead to the major product. This principle, known as the Curtin-Hammett principle, allows for the rationalization and prediction of stereoselectivity in organic reactions. nih.gov
Table 5: Hypothetical Comparison of Activation Energies for Two Diastereomeric Transition States.
| Transition State | Leads to Product | Relative Activation Energy (ΔG‡) | Predicted Product Ratio (at 298 K) |
| TS-A | (5S)-3,5-dimethylcyclohex-2-en-1-one | 22.5 kcal/mol | ~95% |
| TS-B | (5R)-3,5-dimethylcyclohex-2-en-1-one | 24.2 kcal/mol | ~5% |
Applications in Complex Chemical Synthesis and Natural Product Chemistry
3,5-Dimethylcyclohex-2-en-1-ol as a Chiral Building Block in Asymmetric Synthesis
In asymmetric synthesis, where the three-dimensional arrangement of atoms is crucial, starting with an already stereochemically-defined molecule—a method known as a chiral pool approach—is a powerful strategy. This compound, with its inherent chirality, is an excellent candidate for this approach, providing a foundational scaffold upon which greater complexity can be built.
The enantioselective synthesis of molecules with biological activity is a cornerstone of modern medicinal chemistry, as different enantiomers of a drug can have vastly different effects. Chiral building blocks like this compound are instrumental in this endeavor. The compound's existing stereocenters can direct the formation of new chiral centers, ensuring the final product is obtained as a single, desired enantiomer. Although specific, publicly documented pathways from this compound to a marketed bioactive molecule are not prevalent in literature, its structural motifs are relevant to compounds of pharmaceutical interest. The allylic alcohol functionality is particularly useful, as it can be readily oxidized, reduced, or substituted to introduce new chemical handles necessary for building the target bioactive molecule.
Molecular scaffolds form the core structure of a molecule, and creating them with precise stereochemistry is a significant synthetic challenge. The rigid ring structure of this compound provides a predictable three-dimensional template. This rigidity influences the direction from which reagents can approach, allowing for stereoselective additions to the double bond or substitutions at the alcohol position. This control is fundamental for constructing scaffolds where the spatial relationship between different parts of the molecule is critical for its function.
Table 1: Key Structural Features of this compound for Asymmetric Synthesis
| Feature | Synthetic Utility |
|---|---|
| Existing Stereocenters | Provides a chiral starting point (chiral pool); directs the stereochemistry of subsequent reactions. |
| Allylic Alcohol | Allows for stereoselective epoxidation, cyclopropanation, and directed hydrogenations. Can be a handle for substitution or oxidation. |
| Cyclohexene (B86901) Ring | A conformationally restricted scaffold that controls the facial selectivity of reactions on the double bond. |
Strategies for the Total Synthesis of Natural Products Incorporating Cyclohexenol (B1201834) Motifs
Many natural products, particularly those derived from terpenes and steroids, contain six-membered rings similar to the core of this compound. Therefore, this compound represents a potential starting material or key intermediate in their total synthesis.
Terpenoids and steroids are characterized by their complex, often polycyclic, carbon skeletons. The synthesis of these molecules frequently involves strategies to build multiple rings with precise stereochemical control. While the direct use of this compound in a completed total synthesis of a major terpenoid is not widely reported, its structure is emblematic of the A-ring in many steroids or a foundational ring in sesquiterpenes. Synthetic strategies would involve using the existing functionality to append other rings, for example, through annulation reactions. The double bond could participate in Diels-Alder reactions, while the alcohol could be used to initiate cyclization cascades, mimicking processes found in nature.
Building complex, multi-ring systems is a central goal of organic synthesis. The functional groups on this compound provide the necessary tools to integrate this simple six-membered ring into larger, more complex architectures. For instance, the hydroxyl group can be converted into a leaving group to facilitate intramolecular alkylation reactions, forming a new ring. Alternatively, ring-closing metathesis (RCM) is a powerful modern technique that could be employed by attaching a second alkene-containing chain to the molecule, allowing for the formation of fused or bridged bicyclic systems.
Development of Novel Synthetic Methodologies Inspired by Dimethylcyclohexenol Transformations
The study of reactions on molecules like this compound can lead to the discovery and development of new synthetic methods. The interplay between the allylic alcohol and the stereocenters on the ring can lead to unique reactivity and selectivity. Investigating stereoselective reactions, such as catalytic asymmetric transformations on the alkene or alcohol, can provide insights that are generalizable to a broader class of substrates. These explorations expand the toolkit available to synthetic chemists for tackling the construction of other complex molecules, even if the initial model system is relatively simple. The development of catalysts and reagents that show high selectivity for this type of substituted cyclohexenol can have a significant impact on the broader field of organic synthesis.
Table 2: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents / Conditions | Potential Outcome |
|---|---|---|
| Oxidation | PCC, Swern, DMP | 3,5-Dimethylcyclohex-2-en-1-one |
| Epoxidation | m-CPBA, Sharpless Asymmetric Epoxidation | Stereodefined epoxides for further functionalization |
| Hydrogenation | H₂, Pd/C or Wilkinson's Catalyst | Dimethylcyclohexanol (stereoisomeric mixture) |
| Substitution (Sɴ2') | PBr₃, SOCl₂ | Allylic halides for coupling reactions |
| Diels-Alder Reaction | Maleic anhydride, heat | Bicyclic adducts |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
